Bischloroacetylethylinediamine

Description

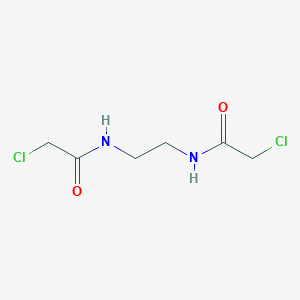

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[2-[(2-chloroacetyl)amino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2N2O2/c7-3-5(11)9-1-2-10-6(12)4-8/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUBHNCENTUVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180834 | |

| Record name | Acetamide, N,N'-ethylenebis(chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-09-9 | |

| Record name | N,N′-Bis(chloroacetyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis(chloroacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: G1VM2MV1G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N,N'-ethylenebis(chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[2-chloroacetamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-ETHYLENEBIS(CHLOROACETAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H8KCX7L2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Bischloroacetylethylinediamine

Advanced Synthetic Routes for Bischloroacetylethylinediamine

The primary synthesis of N,N'-bis(2-chloroacetyl)ethylenediamine involves the reaction of ethylenediamine (B42938) with chloroacetyl chloride. rasayanjournal.co.in This straightforward acylation reaction forms the basis for producing the target compound.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the synthesis of N,N'-bis(2-chloroacetyl)ethylenediamine is highly dependent on the reaction conditions. Key parameters that are often optimized include the solvent, temperature, and stoichiometry of the reactants. For instance, the slow addition of chloroacetyl chloride to a solution of ethylenediamine in dry alcohol with constant stirring is a common procedure. rasayanjournal.co.in Maintaining a low temperature, typically below 20°C, during the addition helps to control the exothermic nature of the reaction and minimize the formation of side products. rasayanjournal.co.in The reaction is often carried out in a moisture-free environment to prevent the hydrolysis of the acid chloride. rasayanjournal.co.in

Exploration of Novel Catalytic Approaches

While the direct acylation is common, research into catalytic approaches for similar N-acylation reactions is ongoing. For related syntheses, catalysts can play a role in improving reaction rates and selectivity. For instance, in the synthesis of other amide-containing compounds, various catalysts are employed to facilitate the reaction under milder conditions. While specific catalytic methods for N,N'-bis(2-chloroacetyl)ethylenediamine are not extensively documented in the provided results, the general principles of catalyzed N-acylation could be applied.

Derivatization and Analogue Synthesis of this compound

The presence of two reactive chloroacetyl groups makes N,N'-bis(2-chloroacetyl)ethylenediamine an excellent starting material for derivatization.

Functional Group Interconversions and Modifications

The chlorine atoms in N,N'-bis(2-chloroacetyl)ethylenediamine are good leaving groups, allowing for nucleophilic substitution reactions. This enables the introduction of a wide variety of functional groups. For example, reaction with ammonia (B1221849) can convert the chloroacetyl groups into aminoacetyl groups, yielding N,N'-bis(2-aminoacetyl)ethylenediamine. rasayanjournal.co.in This transformation is typically achieved by stirring the bischloroacetylated compound with an excess of ammonia. rasayanjournal.co.in

Further modifications can be envisioned through reactions with other nucleophiles. For instance, reaction with thiols could introduce sulfur-containing moieties, and reaction with alcohols or phenols could yield ether linkages.

Rational Design and Synthesis of Structurally Related Analogues

The core structure of N,N'-bis(2-chloroacetyl)ethylenediamine can be systematically modified to create a library of analogues. This can involve altering the length of the diamine linker or changing the nature of the acylating agent. For example, using a different diamine in the initial synthesis would result in analogues with different spacing between the two chloroacetyl groups.

One example of a structurally related analogue is N,N'-bis(vinylsulfonylacetyl)ethylenediamine, which features vinylsulfonyl groups instead of chloroacetyl groups. sielc.com This highlights the potential for creating a diverse range of compounds based on the ethylenediamine scaffold.

This compound as a Key Synthetic Intermediate

N,N'-bis(2-chloroacetyl)ethylenediamine serves as a crucial building block in the synthesis of more complex molecules, particularly macrocycles and heterocyclic compounds. illinoisstate.edu Its bifunctional nature allows it to react with other difunctional molecules to form cyclic structures.

For example, it has been used in the synthesis of 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione by reacting it with 2,2'-thiodiethanethiol. illinoisstate.edu In this reaction, the two chloroacetyl groups of N,N'-bis(2-chloroacetyl)ethylenediamine react with the thiol groups of the other reactant to form a fifteen-membered macrocycle. illinoisstate.edu This demonstrates its utility in constructing complex molecular architectures.

Precursor in the Synthesis of Surfactants and Amphiphilic Molecules

The amphiphilic nature of molecules, containing both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, is central to the functionality of surfactants. This compound serves as a foundational component in the synthesis of novel surfactant molecules. The two chloroacetyl groups provide reactive sites for the attachment of long alkyl chains, which form the hydrophobic tail of the surfactant, while the ethylenediamine backbone can be modified to create a hydrophilic head.

The synthesis of specialized surfactants often involves the reaction of this compound with various nucleophiles. For instance, its reaction with long-chain amines or thiols can lead to the formation of cationic or neutral surfactants. The precise structure and properties of the resulting surfactant can be tailored by carefully selecting the starting materials and reaction conditions.

The critical micelle concentration (CMC), the concentration at which surfactant molecules aggregate to form micelles, is a key parameter for evaluating surfactant performance. The design of surfactants derived from this compound allows for the tuning of the CMC and other properties like surface tension reduction and emulsification capacity.

| Precursor | Reactant | Surfactant Type | Potential Application |

| This compound | Dodecylamine | Cationic Surfactant | Antimicrobial agents, fabric softeners |

| This compound | 2,2'-thiodiethanethiol | Neutral Surfactant | Emulsifiers, detergents |

| This compound | Polyethylene glycol | Non-ionic Surfactant | Stabilizers, dispersing agents |

Building Block for Bioactive Molecules and Complex Architectures

The utility of this compound extends beyond surfactants into the realm of medicinal chemistry and materials science, where it functions as a versatile building block for constructing complex molecular architectures and bioactive compounds. solubilityofthings.comresearchgate.netbiosolveit.dewikipedia.org The reactive nature of its chloroacetyl groups allows for its incorporation into larger, more intricate structures through various chemical transformations. solubilityofthings.com

One significant application is in the synthesis of macrocyclic compounds. By reacting this compound with other difunctional molecules, chemists can create large ring structures. For example, its reaction with 2,2'-thiodiethanethiol has been used to synthesize 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, a macrocyclic compound with potential applications in coordination chemistry and as a selective receptor for specific ions. illinoisstate.eduresearchgate.net

Furthermore, this compound is a precursor in the synthesis of more complex chelating agents, such as derivatives of 1,4,7-triazacyclononane (B1209588) (TACN). researchgate.net These TACN derivatives are known for their ability to form stable complexes with a variety of metal ions and have been explored for their use in biomedical applications, including as radiopharmaceutical chelators and as catalysts. researchgate.net The derivatization of the TACN scaffold, made possible by precursors like this compound, allows for the attachment of bioactive peptides and other functional units, leading to the development of targeted therapeutic and diagnostic agents. researchgate.net

The ability to create diverse molecular libraries from a single, readily available starting material is a cornerstone of modern drug discovery and materials science. mdpi.com this compound, with its two reactive handles, provides an efficient platform for diversity-oriented synthesis, enabling the generation of a wide array of compounds for biological screening and materials testing. mdpi.com

| Starting Material | Reactant | Product | Application |

| This compound | 2,2'-thiodiethanethiol | 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione | Ion-selective electrodes, metal sequestration |

| This compound | Diethylamine | N,N,N',N'-Tetraethyl-N,N'-bis(chloroacetyl)ethylenediamine | Intermediate for further functionalization |

| This compound | Ammonia | Piperazine-2,5-dione | Precursor for pharmaceuticals |

Coordination Chemistry of Bischloroacetylethylinediamine and Its Metal Complexes

Ligand Design Principles for Bischloroacetylethylinediamine-based Ligands

The design of ligands based on N,N'-bis(chloroacetyl)ethylenediamine, also known as this compound, is centered on creating molecules with specific coordination properties for various applications, including the synthesis of more complex macrocyclic ligands and the formation of metal complexes with desired geometries and stabilities. The structural framework of this compound offers a versatile platform for ligand design due to the presence of multiple donor atoms and reactive chloroacetyl groups.

Examination of Potential Chelation Modes and Polydenticity

This compound possesses several potential donor atoms—two nitrogen atoms from the ethylenediamine (B42938) backbone and two oxygen atoms from the amide carbonyl groups—making it a potentially tetradentate ligand. The arrangement of these donor atoms allows for various chelation modes, which are critical in determining the structure and stability of the resulting metal complexes.

The chelation typically involves the formation of stable five- or six-membered rings upon coordination to a metal ion. wikipedia.org In the case of this compound, coordination through the two nitrogen atoms and the two oxygen atoms would result in a stable complex with three chelate rings: one five-membered ring from the ethylenediamine backbone and two six-membered rings involving the amide groups. This N2O2 coordination sphere is a common motif in coordination chemistry, often leading to square planar or octahedral geometries depending on the metal ion and the presence of other coordinating ligands. echemcom.com

The polydenticity of this compound and its derivatives is a key feature in their design. By modifying the ethylenediamine backbone or the chloroacetyl groups, the number of donor atoms and their spatial arrangement can be altered to favor specific coordination numbers and geometries. For instance, the chloroacetyl groups can be substituted with other functionalities to introduce additional donor atoms, thereby increasing the denticity of the ligand.

Influence of Amide and Chloroacetyl Moieties on Ligand Properties

The amide and chloroacetyl moieties play a crucial role in defining the electronic and steric properties of this compound-based ligands.

Chloroacetyl Moiety: The chloroacetyl groups are highly reactive due to the presence of the electron-withdrawing chlorine atom. This reactivity is a key aspect of the ligand's design, as it allows for further functionalization through nucleophilic substitution reactions. For example, the chlorine atoms can be displaced by other donor groups to create more complex, polydentate ligands. This synthetic flexibility is a significant advantage in designing ligands for specific metal ions or applications. The chloroacetyl group also influences the electronic properties of the ligand, affecting the electron density on the adjacent amide oxygen and, consequently, its coordinating ability.

Formation and Characterization of Metal Complexes with this compound

The formation of metal complexes with this compound has been a subject of interest due to the ligand's versatile coordination capabilities and the potential applications of the resulting complexes. The ligand readily reacts with various transition metal ions to form stable complexes.

Coordination with Transition Metal Ions

This compound forms complexes with a range of transition metal ions, including but not limited to copper(II), cobalt(II), and nickel(II). echemcom.comresearchgate.net The formation of these complexes typically occurs through the coordination of the metal ion with the two nitrogen atoms of the ethylenediamine bridge and the two oxygen atoms of the amide groups, creating a tetradentate N2O2 coordination environment. echemcom.com The reaction conditions, such as the solvent and the nature of the metal salt, can influence the final structure of the complex.

Structural Elucidation of Transition Metal Complexes

Spectroscopic techniques such as FT-IR and UV-Vis are also crucial for characterization. echemcom.com In the FT-IR spectra, a shift in the vibrational frequencies of the C=O and N-H bonds upon coordination provides evidence of the involvement of these groups in binding to the metal ion. UV-Vis spectroscopy can give insights into the electronic transitions within the complex and, consequently, its geometry. researchgate.net

Table 1: Selected Structural Data for a Cu(II) Complex with a this compound Derivative

| Parameter | Value | Reference |

| Coordination Geometry | Square-pyramidal | researchgate.net |

| Equatorial Donors | 2 N, 2 Cl | researchgate.net |

| Apical Donor | 1 O | researchgate.net |

Electronic and Geometric Considerations in Complex Formation

The electronic configuration of the transition metal ion and the nature of the ligand field created by this compound are key factors in determining the geometry of the resulting complex. For d8 metals like Ni(II), square planar geometries are common with strong-field ligands, while tetrahedral or octahedral geometries can be observed with weaker-field ligands or in the presence of additional coordinating species. tamu.edu For d9 metals like Cu(II), distorted geometries such as square pyramidal or Jahn-Teller distorted octahedral are frequently observed. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data. rsc.org These calculations can provide insights into the electronic structure, bonding, and stability of the complexes, helping to rationalize the observed geometries and predict the properties of new, yet-to-be-synthesized complexes. The interplay between the steric constraints imposed by the ligand's backbone and the electronic preferences of the metal ion ultimately dictates the final structure of the coordination compound.

Coordination with Main Group Metal Ions

Main group metals, including elements from the s-block (Groups 1 and 2) and p-block (Groups 13-18), form a wide variety of coordination compounds. unizin.orgunt.edu Their coordination chemistry is often dictated by the metal's size, charge density, and the nature of the ligand donor atoms. While transition metals are more traditionally studied in coordination chemistry, main group metal complexes are significant in areas like catalysis and materials science. nih.gov

Specific research into the coordination of this compound with a wide range of main group metal ions is not extensively documented. However, its use in synthesis demonstrates implicit coordination behavior. For instance, N,N'-bis(chloroacetyl)ethylenediamine has been used in the synthesis of amido-di-O-bridged oxacalix researchgate.netarenes in refluxing acetone (B3395972) with potassium carbonate (K₂CO₃) acting as the base. beilstein-journals.org In this reaction, the deprotonation of the amide nitrogen atoms by the carbonate is a crucial step, implying a transient interaction or coordination with the potassium (K⁺) ion, a Group 1 main group metal. The potassium ion's role is to facilitate the cyclization by acting as a template and deprotonating agent.

The interaction can be generalized as: Ligand-H + M⁺B⁻ → [Ligand-M]⁺ + HB where M⁺ is the main group metal ion and B⁻ is the base.

The stability and structure of such main group metal complexes would theoretically depend on the ionic radius and charge of the metal ion.

Table 1: Representative Main Group Metal Ions and Their Potential for Coordination (This table is illustrative and based on general principles of coordination chemistry, as specific data for this compound is limited.)

| Main Group Metal Ion | Ionic Radius (pm) | Typical Coordination Numbers | Potential Interaction with this compound |

| Li⁺ | 76 | 4, 6 | Could form a tetrahedral or octahedral complex. |

| Na⁺ | 102 | 6 | Often forms octahedral complexes. |

| K⁺ | 138 | 6, 8 | Used in synthesis, suggesting formation of a transient complex. beilstein-journals.org |

| Mg²⁺ | 72 | 6 | Expected to form a stable octahedral complex. |

| Ca²⁺ | 100 | 6, 8 | Could form complexes with higher coordination numbers. |

| Al³⁺ | 53.5 | 4, 6 | High charge density suggests strong coordination. |

Reactivity and Stability Research of this compound Coordination Compounds

The reactivity and stability of coordination compounds are fundamental aspects that determine their potential applications. science.gov This includes the study of how ligands attach and detach from the metal center and the electronic behavior of the complex.

Ligand exchange reactions involve the substitution of one or more ligands in a coordination sphere with other ligands. nih.gov The study of these reactions provides insight into the lability (how quickly ligands are replaced) and inertness of a complex. ru.nl The kinetics of these reactions can follow associative, dissociative, or interchange mechanisms. libretexts.org

Associative (A) Mechanism: The incoming ligand binds to the metal center first, forming a higher-coordination-number intermediate, after which the leaving group departs.

Dissociative (D) Mechanism: The leaving group detaches from the metal center first, forming a lower-coordination-number intermediate, which is then attacked by the incoming ligand.

Interchange (I) Mechanism: The incoming ligand enters the outer coordination sphere and replaces a ligand from the inner sphere in a single step.

Thermodynamic stability is quantified by the stability constant (K), which is the equilibrium constant for the formation of the complex. libretexts.org A high stability constant indicates a thermodynamically stable complex. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a key thermodynamic principle driven by a favorable entropy change. libretexts.org

The redox behavior of a coordination compound describes its ability to gain or lose electrons, leading to a change in the oxidation state of the central metal ion or the ligand itself (in the case of non-innocent ligands). mdpi.comnih.gov Cyclic voltammetry (CV) is a primary technique used to study these processes, providing information on redox potentials, the reversibility of electron transfer, and the stability of different oxidation states. unt.edugamry.com

The redox properties are crucial for applications in catalysis, sensing, and molecular electronics. mdpi.com The ligand field influences the redox potential of the metal center; electron-donating groups tend to stabilize higher oxidation states (making oxidation easier), while electron-withdrawing groups stabilize lower oxidation states (making reduction easier).

There is a lack of direct studies on the redox behavior of metal-bischloroacetylethylinediamine complexes. However, research on macrocycles derived from N,N′-bis(chloroacetyl)-1,2-diaminoethane indicates that electrochemical methods like cyclic voltammetry are used to characterize their metal complexes. researchgate.net This suggests that the core structure derived from this compound can support redox-active metal centers. For a hypothetical complex, one might expect the electron-withdrawing chloroacetyl groups to influence the metal center's redox potential.

Table 2: Hypothetical Redox Potentials for a Metal-Bischloroacetylethylinediamine Complex (This table presents hypothetical data to illustrate the type of information gained from cyclic voltammetry, as experimental data for the specific compound is not available.)

| Redox Couple | E½ (V vs. Fc/Fc⁺) | Peak Separation (ΔEp, mV) | Reversibility |

| M(II)/M(III) | +0.25 | 65 | Reversible |

| M(II)/M(I) | -1.10 | 90 | Quasi-reversible |

Computational Studies in this compound Coordination Chemistry

Computational chemistry provides powerful tools to investigate the properties of molecules and their complexes at an atomic level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgnih.gov By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and stability of a molecule.

While DFT has been applied to a vast range of coordination compounds, including palladium(II) ethylenediamine complexes and various Schiff base complexes, science.govacs.org no specific DFT studies focused on this compound or its direct metal complexes were identified in the literature search. Such a study could elucidate how the chloroacetyl groups affect the electron distribution within the ligand and how this influences its coordination properties and the electronic structure of any resulting metal complex.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and binding thermodynamics of ligand-metal interactions. mdpi.comnanobioletters.com This technique is valuable for understanding how a flexible ligand like this compound might wrap around a metal ion and the stability of the resulting complex in solution. aimspress.com

As with other areas, specific MD simulation studies for this compound are not present in the available literature. MD simulations could, for example, be used to explore the conformational landscape of the free ligand and to model the process of its coordination to a metal ion, revealing the preferred coordination geometry and the role of solvent molecules in the complexation process.

Structure Activity Relationship Sar Investigations of Bischloroacetylethylinediamine Derivatives

Methodologies for Comprehensive SAR Elucidation

The elucidation of SAR is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into viable drug candidates. ijddd.com This process typically involves a combination of rational design, computational modeling, and biological screening.

Rational Design of Bischloroacetylethylinediamine Analogues for SAR Profiling

Rational drug design relies on understanding the three-dimensional structure of the target and the lead compound. nih.gov This knowledge allows for the design of analogues with specific modifications intended to enhance activity or improve pharmacokinetic properties. In a typical research program, analogues of bischloroacetylethylenediamine would be systematically synthesized to probe the effects of various structural changes. However, no studies detailing such a rational design approach for this specific compound were identified.

Application of Cheminformatics and Computational SAR Approaches

Cheminformatics and computational SAR methods have become indispensable in modern drug discovery. wiley.com These approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are used to predict the biological activity of novel compounds and to understand the molecular basis of their action. uni-bonn.descbdd.com While powerful, these tools require existing experimental data for model building and validation, which is absent for bischloroacetylethylenediamine. A novel computational cross-structure-activity relationship (C-SAR) approach has been developed to accelerate structure development by providing insights into converting inactive compounds into active ones. nih.gov

Correlation of Structural Motifs with Biological Activity

The biological activity of a compound is intrinsically linked to its chemical structure. Specific structural motifs often play crucial roles in molecular recognition and the modulation of biological targets.

Impact of Halogen Substitution Patterns on Activity

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a compound. nih.gov The introduction of halogens can influence a molecule's lipophilicity, conformation, and metabolic stability. For instance, studies on other classes of compounds have shown that the type and position of halogen substituents can dramatically alter biological activity. nih.govcsic.es In the case of bischloroacetylethylenediamine, the presence of chlorine is a defining feature. A systematic investigation would involve synthesizing analogues with different halogens (e.g., fluorine, bromine) or varying the chlorination pattern to understand their impact on activity. Such studies for bischloroacetylethylenediamine derivatives are not available.

Significance of Amide Linkages in Molecular Recognition

The amide bond is a fundamental functional group in a vast array of biologically active molecules, including peptides and proteins. google.comnih.gov Its ability to participate in hydrogen bonding is critical for molecular recognition and binding to biological targets. rsc.orgnih.gov The amide linkages within the bischloroacetylethylenediamine structure are expected to be key determinants of its biological interactions. However, without experimental data, the specific role of these linkages in the molecular recognition of any potential targets remains speculative.

High-Throughput Screening and Lead Optimization Strategies for Bischloroacetylethylenediamine Analogues

High-throughput screening (HTS) is a powerful method for identifying initial "hits" from large compound libraries that modulate a specific biological target. nih.govnih.govsygnaturediscovery.com These hits then undergo a process of lead optimization, where medicinal chemists systematically modify their structure to improve potency, selectivity, and drug-like properties. numberanalytics.compion-inc.comvichemchemie.com This iterative process is guided by the SAR data obtained from biological testing. In the absence of any reported HTS campaigns or hit-to-lead development for bischloroacetylethylenediamine, no information on lead optimization strategies for its analogues could be found.

Mechanistic Research at the Molecular and Cellular Level for Bischloroacetylethylinediamine

Molecular Target Identification and Validation

The identification of specific molecular targets is a cornerstone of understanding a compound's mechanism of action. neliti.comacs.org For N,N'-bis(chloroacetyl)ethylenediamine, direct molecular targets have not been definitively identified in the available literature. However, its chemical structure, featuring two reactive chloroacetyl groups, suggests potential for covalent interactions with nucleophilic residues in biomolecules. The process of target identification often involves a combination of computational and experimental methods, such as affinity purification-mass spectrometry and genetic screening, to pinpoint the proteins or nucleic acids a compound interacts with to exert its biological effect. acs.orguni-konstanz.deeur.nl

Protein-Ligand Interaction Studies (e.g., Crystallographic and Spectroscopic Approaches)

Direct crystallographic or comprehensive spectroscopic data detailing the interaction between N,N'-bis(chloroacetyl)ethylenediamine and specific protein targets are not extensively available. However, the principles of protein-ligand interactions can provide a framework for predicting its behavior. tandfonline.com The amide groups within the N,N'-bis(chloroacetyl)ethylenediamine structure can participate in hydrogen bonding, a key interaction for molecular recognition at protein active sites. solubilityofthings.com

Spectroscopic techniques are pivotal in studying these interactions in solution. sci-hub.se Methods like UV-Vis, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) can reveal binding events and conformational changes in proteins upon ligand association. sci-hub.senih.gov For instance, changes in the fluorescence spectrum of a protein's tryptophan residues can indicate that a ligand has bound in their vicinity. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another powerful technique that can map the interaction interface between a protein and a ligand by measuring changes in the solvent accessibility of backbone amide protons. researchgate.netbeilstein-journals.org

While no such specific data exists for the parent compound, a derivative, 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, synthesized from N,N'-bis(chloroacetyl)ethylenediamine, has been characterized by X-ray crystallography, providing insights into its three-dimensional structure. researchgate.netrasayanjournal.co.in This structural information is a critical first step, as the conformation of a molecule dictates its potential to fit into the binding pockets of target proteins.

Table 1: Crystallographic Data for a Derivative of N,N'-bis(chloroacetyl)ethylenediamine (Data pertains to 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione)

| Parameter | Value |

| Space Group | P21/c |

| a (Å) | 9.3608(3) |

| b (Å) | 16.0333(5) |

| c (Å) | 9.5608(3) |

| β (°) | 113.3521(14) |

| Volume (ų) | 1317.39(7) |

| Z | 4 |

| Source: rasayanjournal.co.in |

Nucleic Acid Interaction Studies

The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. grafiati.com These interactions can be non-covalent (intercalation, groove binding, electrostatic interactions) or covalent. solubilityofthings.comcore.ac.uk Given its structure, N,N'-bis(chloroacetyl)ethylenediamine and its derivatives have the potential to interact with DNA.

Studies on related compounds provide clues. For example, some bis-benzamide derivatives, which can be synthesized using related diamine linkers, are known to act as bis-intercalators, where parts of the molecule insert between DNA base pairs. rasayanjournal.co.in Metal complexes of N,N'-bis[(4-methylphenyl)sulfonyl] ethylenediamine (B42938) have been shown to bind to the minor groove of DNA. researchgate.net Spectroscopic studies on a fluorescent dye, N,N'-bis(2-hydroxy-5-methylbenzylidene)-1,2-ethanediamine, indicated an intercalation-binding mode with DNA, supported by enhanced fluorescence upon complexation. nih.gov These examples suggest that derivatives of the ethylenediamine scaffold can target DNA through various modes.

Electrochemical methods and spectroscopic techniques like UV-Vis titration and fluorescence quenching are commonly used to study these interactions and determine binding constants (Kb). researchgate.netcore.ac.ukresearchgate.net

Cellular Pathway Elucidation and Modulation

The ultimate effect of a chemical compound on an organism is mediated through its influence on cellular pathways. Research into related ethylenediamine derivatives has shown significant effects on cell cycle progression and the induction of cell death, pointing to potential mechanisms for N,N'-bis(chloroacetyl)ethylenediamine.

Research on Cell Cycle Modulation

The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a hallmark of cancer. dur.ac.uk Certain anticancer agents function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cancer cells from dividing. acs.orginorgchemres.org

Research on halogenated derivatives of N,N'-bis(2-hydroxybenzyl)ethylenediamine has provided direct evidence of cell cycle modulation. nih.gov Specifically, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride (B599025) and N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride were found to cause cell cycle arrest in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov This suggests that the core ethylenediamine structure, when appropriately substituted, can be a scaffold for compounds that interfere with the machinery regulating cell division. Similarly, some iridium(III) complexes containing ethylenediamine as a ligand have been shown to arrest the cell cycle in the S phase. acs.org

Table 2: Effects of N,N'-bis(2-hydroxybenzyl)ethylenediamine Derivatives on Cancer Cells

| Compound | Cell Line | Effect |

| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549, MDA-MB-231, PC3 | Cytotoxic, induces cell cycle arrest |

| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549, MDA-MB-231, PC3 | Cytotoxic, induces cell cycle arrest |

| Source: nih.gov |

Studies on Induced Cell Death Pathways (Apoptosis, Necrosis)

Inducing cell death in pathological cells is a primary therapeutic goal, especially in oncology. The two main forms of cell death are apoptosis (programmed cell death) and necrosis (unprogrammed cell death). beilstein-journals.orgescholarship.org Apoptosis is a controlled process involving the activation of caspases and is often mediated by the mitochondria. researchgate.netbeilstein-journals.org

Studies have shown that derivatives of N,N'-bis(chloroacetyl)ethylenediamine can induce cell death. The same halogenated N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives that cause cell cycle arrest also lead to a loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. nih.gov This disruption of the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c, ultimately activating the caspase cascade and leading to cell death. ekb.eg Furthermore, cytotoxic activity against breast cancer cell lines was observed for bis(1,2,4-triazolo[3,4-b] solubilityofthings.comrasayanjournal.co.inbeilstein-journals.orgthiadiazine) derivatives synthesized from bis-(2-chloroacetamide) precursors, with the most active compounds inducing apoptosis. rsc.org

Biomolecular Recognition and Specificity Studies

Biomolecular recognition refers to the specific interaction between two or more molecules, which is fundamental to all biological processes. frontiersin.orgnih.gov The specificity of a compound for its target is crucial, as off-target interactions can lead to undesirable side effects. This recognition is governed by a combination of factors including shape complementarity and non-covalent interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. tandfonline.comresearchgate.net

For N,N'-bis(chloroacetyl)ethylenediamine, its relatively simple and flexible structure might allow it to adapt to various binding sites. The two chloroacetyl groups are reactive electrophiles that could form covalent bonds with nucleophilic residues (like cysteine, histidine, or lysine) on proteins, potentially leading to irreversible inhibition of a target. This covalent bonding would represent a highly specific interaction, provided the initial non-covalent binding event directs the reactive groups to the correct location.

The development of derivatives is a common strategy to enhance specificity. For example, attaching larger, more complex chemical groups to the ethylenediamine core can create more specific contact points with a target protein or nucleic acid sequence, thereby increasing binding affinity and selectivity. ucl.ac.uk The study of how synthetic receptors recognize and bind specific molecules, such as diamines, provides a basis for understanding how N,N'-bis(chloroacetyl)ethylenediamine itself might be recognized by biological macromolecules. beilstein-journals.org

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The molecular structure of Bischloroacetylethylinediamine, characterized by two amide functionalities and chloroacetyl groups linked by an ethylenediamine bridge, dictates its potential for engaging in a variety of non-covalent interactions. These interactions are crucial for its behavior in biological systems, influencing its conformation, solubility, and ability to interact with molecular targets.

Hydrogen Bonding: The primary sites for hydrogen bonding in this compound are the amide groups. Each amide contains a nitrogen-hydrogen (N-H) group, which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O) group, which serves as a hydrogen bond acceptor. wikipedia.orgwikipedia.org This dual capacity allows the molecule to form hydrogen bonds with itself (intramolecular) or with other molecules (intermolecular), including water and biological macromolecules like proteins. csic.esacs.org The formation of these bonds is a key factor in the stabilization of complexes with biological targets. mdpi.com The strength of these hydrogen bonds can vary but typically falls in the range of 1-5 kcal/mol. wikipedia.org In diamide (B1670390) compounds, these interactions can lead to the formation of well-defined structural motifs, such as dimers or catemers (chain-like structures), which can influence the assembly of molecules in the solid state and in solution. rsc.orgtandfonline.com

The interplay between hydrogen bonding and hydrophobic interactions is critical. For instance, the hydrophobic parts of the molecule might facilitate its entry into the less polar active site of an enzyme, where specific hydrogen bonds can then lock it into a productive binding orientation. ajol.info

Interactive Table: Potential Non-Covalent Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Role | Interacting Partners in Biological Systems |

| Amide (N-H) | Hydrogen Bonding | Donor | Carbonyl oxygen, hydroxyl groups, nitrogen atoms in amino acid residues (e.g., Asp, Glu, Ser, Thr, His) or nucleic acids. |

| Amide (C=O) | Hydrogen Bonding | Acceptor | Amide N-H, hydroxyl groups, amino groups in amino acid residues (e.g., Lys, Arg, Asn, Gln) or nucleic acids. |

| Ethylenediamine backbone | Hydrophobic Interactions | Nonpolar surface | Hydrophobic pockets in proteins formed by nonpolar amino acid residues (e.g., Val, Leu, Ile, Phe). |

| Chloroacetyl group | Dipole-Dipole Interactions | Polar group | Polar residues in proteins, water. |

Investigation of Covalent Binding Mechanisms (if applicable)

The presence of chloroacetyl groups in the structure of this compound strongly suggests the potential for covalent bond formation with biological nucleophiles. The chloroacetamide moiety is a known reactive group, or "warhead," used in the design of targeted covalent inhibitors. researchgate.netbiorxiv.org

The mechanism of covalent binding is anticipated to be a nucleophilic substitution reaction. The carbon atom attached to the chlorine is electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the carbonyl group. This makes it susceptible to attack by nucleophilic residues on proteins. biorxiv.orgnih.gov

Reaction with Protein Nucleophiles: In a biological context, the most likely targets for covalent modification by this compound are the side chains of specific amino acids that are potent nucleophiles.

Cysteine: The thiol group (-SH) of a cysteine residue is a strong nucleophile and a common target for chloroacetamide-based reagents. The reaction involves the attack of the thiolate anion (S⁻) on the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond. nih.govacs.org This type of covalent modification can irreversibly inhibit protein function. thermofisher.com

Histidine: The imidazole (B134444) ring of histidine can also act as a nucleophile, particularly at physiological pH where one of the nitrogen atoms can be deprotonated. The reaction with the chloroacetyl group would result in the formation of a covalent adduct. nih.gov

Other Nucleophiles: While less common, other nucleophilic residues such as lysine (B10760008) (amino group) or serine/threonine (hydroxyl group) could potentially react, although their nucleophilicity is generally lower than that of cysteine.

The specificity of the covalent interaction is often governed by an initial non-covalent binding event. biorxiv.org The molecule first binds to a target protein through interactions like hydrogen bonding and hydrophobic effects, which positions one of the chloroacetyl groups in close proximity to a nucleophilic residue, facilitating the subsequent covalent reaction. nih.gov This two-step process enhances both the affinity and the selectivity of the inhibitor. biorxiv.org

Interactive Table: Plausible Covalent Binding Reactions of this compound

| Reactive Group in Molecule | Nucleophilic Amino Acid | Type of Reaction | Resulting Covalent Bond |

| Chloroacetyl Group | Cysteine | Nucleophilic Substitution | Thioether |

| Chloroacetyl Group | Histidine | Nucleophilic Substitution | Alkylated Imidazole |

| Chloroacetyl Group | Lysine | Nucleophilic Substitution | Secondary Amine |

| Chloroacetyl Group | Serine/Threonine | Nucleophilic Substitution | Ether (less likely) |

Advanced Research Applications and Future Perspectives for Bischloroacetylethylinediamine

Bischloroacetylethylinediamine in Advanced Materials Science Research

The field of advanced materials science seeks to design and create materials with novel or enhanced properties. tii.aetugraz.atunileoben.ac.atopenaccessjournals.com The symmetrical and reactive nature of this compound offers significant potential in the synthesis of specialized polymers and complex molecular structures.

The synthesis of functional polymers—polymers designed with specific, tailored properties—is a cornerstone of modern materials science. sigmaaldrich.commdpi.comnanosoftpolymers.com this compound serves as a highly suitable monomer or cross-linking agent for creating such materials. Its two chloroacetyl groups are reactive sites that can participate in various polymerization reactions. For instance, it can react with nucleophiles like diamines, diols, or dithiols to form polyamides, polyesters, or polythioethers, respectively, through polycondensation reactions. mdpi.commdpi.com

The presence of two reactive centers allows for the formation of either linear polymers or cross-linked networks, depending on the co-monomers used. This cross-linking ability is crucial for creating hydrogels, resins, and other materials with high mechanical stability and controlled swelling properties. Furthermore, the chlorine atoms on the acetyl groups can be substituted in post-polymerization modification steps. umich.edu This allows for the grafting of other functional molecules onto the polymer backbone, creating materials with tailored characteristics for applications such as ion exchange, catalysis, or biomedical devices. mdpi.comumich.edu The incorporation of nanomaterials like carbon nanotubes or nanoclays into a polymer matrix containing this compound could further enhance mechanical, thermal, and electrical properties. mdpi.com

| Polymer Type | Role of this compound | Potential Application |

|---|---|---|

| Cross-linked Polyamides | Monomer / Cross-linking Agent | High-performance membranes, absorbent materials |

| Functionalized Polyesters | Backbone Component | Biodegradable materials, drug delivery systems |

| Surface-Modified Polymers | Platform for Grafting | Specialty coatings, functional nanomaterials mdpi.comnaist.jp |

Supramolecular chemistry focuses on creating large, well-organized structures from smaller molecular components through non-covalent interactions like hydrogen bonding, and π-π stacking. nih.govsupramolecularevans.comcsic.es this compound is a compelling candidate for research in supramolecular assembly due to its structural features. The molecule contains two amide (-C(O)NH-) groups, which are excellent hydrogen bond donors and acceptors.

The flexible ethylenediamine (B42938) linker allows the two amide groups to orient themselves to form intermolecular hydrogen bonds with neighboring molecules. This can lead to the self-assembly of one-dimensional chains or two-dimensional sheets. wikipedia.orgrsc.org The cooperative nature of these hydrogen bonds can result in the formation of stable, ordered supramolecular polymers. rsc.org Researchers can study how factors like solvent, temperature, and concentration influence the assembly process and the final architecture of the resulting supramolecular structures. nih.gov Such assemblies are of interest for creating "smart" materials that can respond to external stimuli, as well as for applications in molecular recognition and catalysis. csic.esdemokritos.gr

| Structural Feature | Relevant Non-Covalent Interaction | Potential Supramolecular Structure |

|---|---|---|

| Amide Groups (N-H, C=O) | Hydrogen Bonding | 1D Chains, 2D Sheets, Helices wikipedia.orgnih.gov |

| Ethylenediamine Spacer | Conformational Flexibility | Zig-zag or linear polymer-like assemblies |

| Chloroacetyl Groups | Halogen Bonding, Dipole-Dipole Interactions | Stabilization of assembled structures rsc.org |

Biotechnological and Biomedical Research Potential

The reactivity of this compound's functional groups makes it a molecule of interest for potential applications in biomedical and biotechnological research, particularly in the development of therapeutics and diagnostics.

In preclinical research, scientists evaluate compounds for potential therapeutic efficacy in models before any human trials. cancer.govnih.govpreclinicaltrials.eunih.gov The structure of this compound contains two chloroacetyl moieties, which are known alkylating groups. Bifunctional alkylating agents are a class of compounds that can form covalent bonds with two separate nucleophilic sites on biological macromolecules, such as DNA and proteins. This cross-linking ability is the basis for the mechanism of action of several established anticancer agents.

The theoretical therapeutic potential of this compound and its derivatives lies in this bifunctional reactivity. nih.govmdpi.com By cross-linking critical biomolecules within cancer cells, such compounds could potentially disrupt cellular processes and induce apoptosis (programmed cell death). mdpi.com Preclinical studies could explore the synthesis of derivatives with improved bioavailability and target selectivity to enhance their potential pharmacological properties. nih.govresearchgate.net Research would focus on its effects on various cancer cell lines in vitro and in animal models to understand its mechanism of action and identify potential therapeutic opportunities. nih.govfda.gov

The development of modern diagnostic tools often relies on the ability to link different molecules together, such as attaching a reporter molecule (like an enzyme or fluorophore) to an antibody or an oligonucleotide probe. biotechniques.comroche.comthermofisher.commdpi.com this compound is a homobifunctional cross-linker, meaning it has two identical reactive groups. This makes it potentially useful for conjugating molecules that have suitable nucleophilic functional groups, such as primary amines (-NH2) or thiols (-SH).

In the context of diagnostic development, it could be researched as a linker to create diagnostic reagents. plos.org For example, it could be used to link an antibody to an enzyme in the preparation of conjugates for an enzyme-linked immunosorbent assay (ELISA). roche.com Its relatively small and defined structure provides a specific spacing between the conjugated molecules. Research in this area would involve optimizing reaction conditions to achieve efficient cross-linking and evaluating the stability and activity of the resulting conjugates in diagnostic assay formats. thermofisher.commdpi.com

Environmental Chemistry Research Perspectives

Environmental chemistry investigates the sources, reactions, transport, and fate of chemical species in the environment. researchgate.netpurkh.comenvchemgroup.com Understanding the potential environmental impact of any widely used chemical is crucial. Research on the environmental fate of this compound would focus on its persistence, mobility, and degradation pathways in soil and water. mdpi.comnih.gov

The compound's structure contains several features relevant to its environmental behavior. The amide bonds can be susceptible to hydrolysis, breaking the molecule into smaller components, although this process can be slow under typical environmental pH and temperature conditions. The carbon-chlorine bonds can be broken down by microbial action. Its polarity, due to the amide groups, suggests it may have some solubility in water, which would affect its mobility in aquatic systems. solubilityofthings.com

Future research would likely involve laboratory studies to measure its rate of degradation under various conditions (aerobic, anaerobic, different soil types) and to identify its primary degradation products. epa.govkpu.ca This information is vital for assessing its potential for bioaccumulation and persistence in the environment, ensuring that its use does not lead to unintended ecological consequences. frontiersin.org

Studies on Environmental Fate and Degradation Pathways

The environmental persistence and degradation of a chemical compound are governed by its molecular structure and the surrounding environmental conditions. For this compound, its two chloroacetamide groups are the most reactive sites, likely dictating its environmental behavior.

Predicted Environmental Fate:

Predicted Degradation Pathways:

The degradation of Bischaloacetylethylinediamine in the environment is expected to proceed through several key pathways, primarily driven by microbial action and abiotic processes like hydrolysis.

Microbial Degradation: Bacteria are known to degrade chloroacetamide herbicides. A strain of Paracoccus sp. (FLY-8) has been shown to utilize various chloroacetamide herbicides as a carbon source for growth. nih.gov The degradation process often involves initial dehalogenation (the removal of the chlorine atom), followed by the cleavage of the amide bond. The rate of degradation is influenced by the structure of the molecule; for instance, the nature of the alkyl and aryl groups attached to the nitrogen atom can affect the efficiency of microbial degradation. nih.gov For this compound, microbial enzymes could catalyze the removal of the chlorine atoms, a critical first step in detoxification. This would likely be followed by the hydrolysis of the amide linkages, breaking the molecule down into smaller, more readily biodegradable components such as ethylenediamine, and chloroacetic acid or its derivatives.

Abiotic Degradation (Hydrolysis): Hydrolysis is a significant abiotic degradation pathway for chloroacetamide compounds, influenced by pH. researchgate.net The amide bonds in this compound can undergo hydrolysis, breaking the molecule into ethylenediamine and chloroacetic acid. This process can be catalyzed by both acidic and basic conditions. While generally a slower process than microbial degradation under neutral environmental conditions, it can become more significant in environments with extreme pH. researchgate.net

Photodegradation: While direct photolysis may not be a primary degradation route for all chloroacetamides, the presence of certain functional groups can make some susceptible to breakdown by sunlight. nih.gov The potential for photodegradation of this compound would need to be experimentally determined.

Exploration of Remediation Applications

The removal of chloroacetamide derivatives from contaminated water sources has been the subject of various research studies. These findings offer a strong basis for predicting effective remediation strategies for this compound.

Conventional Water Treatment Techniques:

Studies on the removal of chloroacetamide herbicides and their degradation products from drinking water have shown varying levels of effectiveness for different conventional treatment methods. nih.gov

Coagulation: Treatment with alum and ferric chloride, common coagulants used in water treatment, has been found to be largely ineffective in removing chloroacetamide herbicides and their neutral degradates, with removal rates of less than 10%. nih.gov It is therefore unlikely that coagulation would be an efficient method for removing this compound.

Oxidation:

Chlorination: The use of free chlorine for oxidation has shown high removal efficiency (100%) for some chloroacetamide degradates. nih.gov However, the effectiveness is highly dependent on the specific molecular structure. nih.gov

Ozonation: Treatment with ozone has proven to be a more broadly effective method, achieving 60-100% transformation of various chloroacetamide compounds. nih.gov This suggests that ozonation could be a promising remediation technique for water contaminated with this compound.

Adsorption: Powdered activated carbon (PAC) has demonstrated the ability to adsorb chloroacetamide herbicides and their degradates. nih.gov The efficiency of adsorption generally correlates with the compound's octanol-water partition coefficient (Kow), a measure of its hydrophobicity. nih.gov This indicates that activated carbon filtration could be a viable method for removing this compound from water.

Bioremediation:

The ability of certain microorganisms to degrade chloroacetamide herbicides points to the potential for bioremediation as a sustainable and cost-effective treatment strategy. Bioaugmentation, the process of adding specific microbial strains to a contaminated environment, could be employed to enhance the degradation of this compound in soil and water. The Paracoccus sp. strain FLY-8, for example, has demonstrated the potential for in-situ bioremediation of environments contaminated with chloroacetamide herbicides. nih.gov

Table 1: Predicted Effectiveness of Remediation Technologies for this compound Based on Analogous Compounds

| Remediation Technology | Predicted Effectiveness for this compound | Basis for Prediction (Analogous Compounds) | Citation |

| Coagulation | Low | Low to no removal of chloroacetamide herbicides and their degradates. | nih.gov |

| Chlorination | Moderate to High (Structure Dependent) | High removal for some chloroacetamide degradates, but low for others. | nih.gov |

| Ozonation | High | Effective transformation (60-100%) of a range of chloroacetamide compounds. | nih.gov |

| Activated Carbon Adsorption | High | Effective adsorption of chloroacetamide herbicides and their degradates. | nih.gov |

| Bioremediation | High (with appropriate microorganisms) | Demonstrated degradation of various chloroacetamide herbicides by bacterial strains. | nih.gov |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Bischloroacetylethylinediamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves chloroacetylation of ethylenediamine derivatives under controlled acidic or basic conditions. For example, oxidizing agents like hydrogen peroxide may be used to stabilize intermediates, while reducing agents (e.g., lithium aluminum hydride) require anhydrous environments to prevent hydrolysis . Reaction temperature and solvent polarity critically impact stereochemical outcomes. Validate purity via HPLC or NMR, referencing protocols from Analytical and Bioanalytical Chemistry for reproducibility .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow OSHA-compliant protocols: use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers at ≤4°C to minimize degradation. Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination, as outlined in safety guidelines for chlorinated amines .

Advanced Research Questions

Q. What statistical and computational approaches are recommended to resolve contradictions in experimental data (e.g., conflicting toxicity or reactivity results)?

- Methodological Answer : Apply iterative hypothesis testing and meta-analysis. For instance, use ANOVA to compare datasets from varying pH conditions or reagent batches. Leverage Boolean operators in databases like EB-eye to exclude ambiguous terms (e.g., "insulin-like" when studying "insulin") and refine literature comparisons . Cross-validate findings with mechanistic studies (e.g., DFT calculations for reaction pathways).

Q. How can researchers design experiments to ensure reproducibility of this compound’s catalytic or biological activity?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Documentation : Pre-register protocols with milestones (e.g., reagent ratios, incubation times) .

- Controls : Include positive/negative controls (e.g., known enzyme inhibitors for bioactivity assays).

- Data Sharing : Use platforms like NIST Chemistry WebBook for standardized spectral data .

Q. What advanced analytical techniques are critical for characterizing degradation byproducts of this compound?

- Methodological Answer : Combine LC-MS/MS for structural elucidation with GC-ECD to detect chlorinated fragments. For quantitation, isotope dilution mass spectrometry (IDMS) minimizes matrix effects. Validate methods per Analytical and Bioanalytical Chemistry guidelines, ensuring limits of detection (LOD) align with regulatory thresholds .

Data Management and Literature Review

Q. How should researchers navigate conflicting literature on this compound’s environmental persistence versus therapeutic potential?

- Methodological Answer : Conduct systematic reviews using tools like Web of Science to filter high-impact studies (e.g., prioritizing journals with JIF ≥5.0). Critically appraise sources for biases (e.g., industry-funded vs. academic studies) and contextualize findings using frameworks like the "Dichloroacetate Dilemma" model, which balances hazard and utility .

Q. What strategies ensure robust citation practices when integrating multidisciplinary studies (e.g., toxicology and organic chemistry)?

- Methodological Answer : Use reference managers (e.g., EndNote) to track primary sources. Cross-check patents, open-access repositories (e.g., PubChem ), and peer-reviewed journals. Avoid secondary summaries; instead, cite original mechanistic studies or regulatory documents (e.g., EPA DSSTox entries) .

Experimental Design and Team Collaboration

Q. How can interdisciplinary teams optimize workflows for synthesizing and testing this compound derivatives?

- Methodological Answer : Implement agile project management:

- Task Allocation : Assign synthetic chemistry to specialists in chlorination reactions, while bioassays are handled by pharmacologists.

- Milestones : Define critical checkpoints (e.g., purity ≥95% before bio-testing) .

- Communication : Use collaborative platforms (e.g., LabArchives) for real-time data sharing and version control.

Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s bioactivity?

- Methodological Answer : Balance ethical, practical, and scientific factors:

- In vitro : Use cell lines (e.g., HepG2 for hepatotoxicity) for high-throughput screening.

- In vivo : Prioritize rodent models only after establishing dose-response curves in vitro. Justify models per ARRIVE 2.0 guidelines to meet journal and ethical standards .

Tables: Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.